REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[S:3][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1.[S-:13][C:14]#[N:15].[K+].BrBr.C>C(O)(=O)C>[F:12][C:2]([F:11])([F:1])[S:3][C:4]1[CH:10]=[CH:9][C:7]2[N:8]=[C:14]([NH2:15])[S:13][C:6]=2[CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
3.85 g
|
Type
|
reactant
|
Smiles
|
FC(SC1=CC=C(N)C=C1)(F)F
|
Name
|
potassium thiocyanate
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[K+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution obtained
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
diluted with water (150 cc)
|
Type
|
CUSTOM
|
Details
|
The precipitate obtained
|
Type
|
CUSTOM
|
Details
|
dried in the air
|
Type
|
CUSTOM
|
Details
|
recrystallized in a mixture of cyclohexane (250 cc) and isopropyl ether (30 cc)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(SC1=CC2=C(N=C(S2)N)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |